5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f]benzofuran-2-one is a complex organic compound classified under the category of natural products. Its IUPAC name indicates a specific stereochemistry and structural features that are significant in its chemical behavior and potential applications. This compound is notable for its hydroxyl and methoxy functional groups, which contribute to its reactivity and biological activity.
The synthesis of 5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f]benzofuran-2-one can be approached through several synthetic routes. These typically involve:
These synthetic strategies often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular formula of 5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f]benzofuran-2-one is . The compound features multiple chiral centers which contribute to its stereochemistry:
CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C
VMMYFJSUBISYEJ-NGFQHRJXSA-N
The structure consists of a fused bicyclic system with hydroxyl and methoxy groups that are crucial for its chemical properties .
5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f]benzofuran-2-one can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The physical properties of 5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f]benzofuran-2-one include:
Chemical properties include:
Detailed analyses using techniques such as NMR spectroscopy or mass spectrometry could provide more precise data on these properties .
5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f]benzofuran-2-one has potential applications in various fields:
Research into this compound could yield valuable insights into its utility within these domains.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: